1-[(2,4-difluorophenyl)methyl]-3-(6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl)piperidin-2-one
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Overview
Description
1-[(2,4-Difluorophenyl)methyl]-3-(6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl)piperidin-2-one is a complex organic compound that features a combination of difluorophenyl, triazolopyrazine, and piperidinone moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
The synthesis of 1-[(2,4-difluorophenyl)methyl]-3-(6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl)piperidin-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the triazolopyrazine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.
Attachment of the difluorophenyl group: This step often involves nucleophilic substitution reactions where a difluorophenyl halide reacts with a nucleophile.
Formation of the piperidinone ring: This can be synthesized through cyclization reactions involving amines and carbonyl compounds.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-[(2,4-Difluorophenyl)methyl]-3-(6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur, especially at the difluorophenyl moiety, where nucleophiles replace fluorine atoms under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
1-[(2,4-Difluorophenyl)methyl]-3-(6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl)piperidin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its potential as a bioactive molecule.
Medicine: It is explored for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2,4-difluorophenyl)methyl]-3-(6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl)piperidin-2-one involves its interaction with specific molecular targets. The triazolopyrazine moiety is known to interact with enzymes and receptors, modulating their activity. The difluorophenyl group enhances the compound’s binding affinity and stability, while the piperidinone ring contributes to its overall bioactivity. These interactions can lead to the modulation of signaling pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
1-[(2,4-Difluorophenyl)methyl]-3-(6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl)piperidin-2-one can be compared with similar compounds such as:
1-[(2,4-Difluorophenyl)methyl]-3-(6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl)piperidin-2-amine: This compound differs by having an amine group instead of a ketone, which can alter its reactivity and biological activity.
1-[(2,4-Difluorophenyl)methyl]-3-(6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl)piperidin-2-ol: The presence of a hydroxyl group instead of a ketone can impact its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]-3-(6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N5O/c18-13-4-3-12(14(19)8-13)9-23-5-1-2-15(17(23)25)22-6-7-24-16(10-22)20-11-21-24/h3-4,8,11,15H,1-2,5-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXCAWPOJAPCBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)CC2=C(C=C(C=C2)F)F)N3CCN4C(=NC=N4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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